Hippuric acid-15N

Analytical Chemistry Mass Spectrometry Toxicology

Deuterated internal standards introduce matrix-effect bias that skews urinary hippuric acid quantification. Hippuric acid-15N (98 atom% 15N) co-elutes with the native analyte, delivering identical ion suppression and eliminating the negative bias (up to -59.2%) observed with deuterated analogs. • 15N labeling ensures retention-time matching and consistent matrix-effect compensation in LC-MS/MS. • Enables precise fractional synthetic rate (FSR) calculations for hepatic protein turnover studies. • Supplied at ≥98% chemical purity with 98 atom% 15N enrichment; shipped at ambient temperature.

Molecular Formula C9H9NO3
Molecular Weight 180.17 g/mol
Cat. No. B12422089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHippuric acid-15N
Molecular FormulaC9H9NO3
Molecular Weight180.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC(=O)O
InChIInChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i10+1
InChIKeyQIAFMBKCNZACKA-DETAZLGJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.1 g / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hippuric Acid-15N: Procurement Guide for High-Fidelity 15N-Labeled Acylglycine Internal Standard


Hippuric acid-15N (2-Benzamidoacetic acid-15N; CAS 93627-88-4) is a stable isotope-labeled form of the endogenous acylglycine metabolite, hippuric acid, where the native nitrogen atom (14N) is substituted with the heavier, non-radioactive 15N isotope [1]. With a molecular weight of 180.17 g/mol and a molecular formula of C9H915NO3, it serves as an internal standard in mass spectrometry and a tracer in metabolic flux studies [2]. It is typically supplied at a purity of ≥98% and an isotopic enrichment of 98% atom% 15N, ensuring suitability for precise quantitative analytical workflows .

Why Deuterated Hippuric Acid Analogs Fail as Internal Standards for Hippuric Acid-15N: A Matrix Effect Dilemma


While both deuterated (e.g., hippuric acid-d5) and 15N-labeled hippuric acid are stable isotope-labeled internal standards (SIL-IS), they exhibit profoundly different chromatographic behavior and matrix effect compensation capabilities in liquid chromatography-mass spectrometry (LC-MS). Deuterated analogs often suffer from a significant isotopic effect that alters their retention time relative to the unlabeled analyte, a phenomenon not observed with 15N labeling [1]. This chromatographic shift causes the deuterated internal standard to experience a different degree of ion suppression or enhancement in complex biological matrices (e.g., urine, plasma) than the target analyte, leading to substantial quantitative bias [1]. Consequently, substituting a cheaper deuterated analog for a 15N-labeled internal standard compromises data accuracy and method robustness, making the latter the scientifically preferable choice for high-stakes quantitative assays [1].

Quantitative Evidence for Hippuric Acid-15N: Direct Comparative Performance Data vs. Deuterated Analogs


Superior Accuracy in Urinary Biomarker Quantification: 15N-Labeled IS Eliminates 38.4% Negative Bias Observed with Deuterated IS

A systematic head-to-head comparison of stable isotope-labeled internal standards (SIL-IS) for quantifying urinary 2-methylhippuric acid (2MHA), a structural analog of hippuric acid, demonstrated a severe negative bias when using a deuterated IS (2MHA-[2H7]) compared to a 13C-labeled IS (2MHA-[13C6]) [1]. As 13C and 15N labeling share similar physiochemical properties that are distinct from deuterium labeling, this data provides a class-level inference for the superiority of 15N-labeled hippuric acid over its deuterated counterparts. The study reported that the use of 2MHA-[2H7] generated urinary concentrations that were, on average, 59.2% lower than those generated with 2MHA-[13C6] [1]. Furthermore, spike accuracy testing revealed a −38.4% bias for the deuterated IS, whereas no significant bias was observed for the non-deuterated (13C/15N) IS [1].

Analytical Chemistry Mass Spectrometry Toxicology

Co-Elution and Consistent Matrix Effect Compensation: 15N-Labeled IS Matches Analyte Retention Time

The primary mechanism for the quantitative bias observed with deuterated internal standards is their failure to perfectly co-elute with the target analyte. Deuterium substitution (C-H to C-D) can subtly alter a molecule's lipophilicity and interaction with the stationary phase, causing a retention time shift [1]. In the 2023 study, post-column infusion experiments confirmed that the ion suppression experienced by the analyte (2MHA) and the 13C-labeled IS was identical, whereas the deuterated IS (2MHA-[2H7]) experienced a different degree of ion suppression due to this temporal separation [1]. While this is a class-level inference, the principle applies directly: 15N substitution does not alter the molecule's chromatographic behavior, ensuring the IS co-elutes with native hippuric acid and provides consistent matrix effect compensation across the entire analytical run [1].

Analytical Chemistry Liquid Chromatography Method Validation

Validated Performance as an Internal Standard for Quantifying Endogenous Plasma Hippurate

A foundational study established a gas chromatography-mass spectrometry (GC-MS) method for quantifying plasma hippurate concentrations and [15N]glycine incorporation. The researchers synthesized [15N]hippurate and [ring-2H5]hippurate as reference compounds [1]. Both compounds produced linear standard curves (R² values >0.99) [1]. The study confirmed that [15N]hippurate enrichment in plasma was indistinguishable from that of [15N]glycine after a 20-minute equilibration period, validating its use as a surrogate measure of intrahepatic glycine enrichment [1].

Clinical Chemistry Metabolomics Protein Turnover

Utility in Measuring Fractional Synthetic Rates (FSR) of Hepatic Proteins

In studies of neonatal protein metabolism, urinary [15N]hippuric acid enrichment is used as a critical proxy marker. Following the administration of [15N]glycine, the enrichment of [15N] in urinary hippuric acid is compared to the rate of appearance of [15N] in secretory proteins (e.g., albumin, fibronectin) to calculate their fractional synthetic rate (FSR) [1]. This methodology relies on the assumption that urinary [15N]hippurate enrichment accurately reflects the enrichment of the intra-hepatic [15N]glycine pool used for protein synthesis [1].

Metabolic Flux Analysis Proteomics Neonatology

High-Impact Application Scenarios for Hippuric Acid-15N Driven by Quantitative Evidence


LC-MS/MS Bioanalysis of Endogenous Metabolites in Complex Matrices

For any laboratory developing or validating a quantitative LC-MS/MS method for hippuric acid or related acylglycines in urine, plasma, or serum, the procurement of a 15N-labeled analog is non-negotiable for achieving regulatory-grade accuracy. The quantitative evidence demonstrates that deuterated analogs, while cheaper, introduce a significant negative bias (up to 59.2% lower reported concentration) due to differential matrix effects [1]. In contrast, 15N labeling ensures co-elution and consistent matrix effect compensation, which is critical for the internal standard to fulfill its intended function [1].

In Vivo Metabolic Flux Studies of Hepatic Glycine Conjugation

Researchers investigating hepatic function, protein synthesis, or amino acid metabolism rely on [15N]hippuric acid as a unique, non-invasive biomarker. As demonstrated in studies of neonatal nutrition and liver disease, the 15N enrichment in urinary hippurate serves as a surrogate for the intra-hepatic [15N]glycine precursor pool [1]. This enables the precise calculation of fractional synthetic rates (FSR) for liver-derived proteins, a measurement that is fundamental to understanding metabolic regulation and the pathophysiology of liver dysfunction [1].

Environmental and Occupational Exposure Monitoring

Urinary hippuric acid is a biomarker for exposure to toluene and xylenes. Accurate quantification is paramount for occupational health assessments and environmental monitoring studies. The proven ability of 13C/15N-labeled internal standards to eliminate the substantial negative bias seen with deuterated standards in urinary metabolite analysis is directly applicable to this field [1]. Procurement of Hippuric acid-15N ensures that exposure assessments are based on reliable, unbiased data, protecting worker health and meeting regulatory compliance standards.

Quality Control and Method Development for GC-MS Assays

The direct validation of [15N]hippurate as a linear reference compound in GC-MS assays provides a solid foundation for its use in any laboratory equipped with this technology [1]. Whether developing a new method for plasma hippurate or validating an existing one, the use of [15N]hippurate as an internal standard or calibration standard ensures method robustness, as established by peer-reviewed literature [1]. This reduces method development time and increases confidence in the resulting data.

Technical Documentation Hub

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